Cy5-PEG7-SCO

Fluorescence quenching Bioconjugation efficiency Linker optimization

Cy5-PEG7-SCO is a Cyanine 5 (Cy5) fluorescent dye derivative containing a seven-unit polyethylene glycol (PEG7) spacer and a strain-promoted cyclooctyne (SCO) reactive group. The compound has a molecular formula of C57H83ClN4O10 and a molecular weight of 1019.74 g/mol.

Molecular Formula C57H83ClN4O10
Molecular Weight 1019.7 g/mol
Cat. No. B12380727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5-PEG7-SCO
Molecular FormulaC57H83ClN4O10
Molecular Weight1019.7 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-]
InChIInChI=1S/C57H82N4O10.ClH/c1-56(2)48-23-16-18-25-50(48)60(5)52(56)27-13-9-14-28-53-57(3,4)49-24-17-19-26-51(49)61(53)32-20-10-15-29-54(62)58-30-33-64-35-37-66-39-41-68-43-45-70-46-44-69-42-40-67-38-36-65-34-31-59-55(63)71-47-21-11-7-6-8-12-22-47;/h9,13-14,16-19,23-28,47H,6-8,10-11,15,20-21,29-46H2,1-5H3,(H-,58,59,62,63);1H
InChIKeyNXFGHFGIEPJLDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cy5-PEG7-SCO Compound Overview: Structure, Properties, and Bioconjugation Role


Cy5-PEG7-SCO is a Cyanine 5 (Cy5) fluorescent dye derivative containing a seven-unit polyethylene glycol (PEG7) spacer and a strain-promoted cyclooctyne (SCO) reactive group . The compound has a molecular formula of C57H83ClN4O10 and a molecular weight of 1019.74 g/mol . The SCO group enables covalent bonding with primary amines, particularly lysine residues on proteins and peptides, while the PEG7 linker enhances aqueous solubility and reduces non-specific interactions . Cy5-PEG7-SCO is supplied as a solid, typically stored at -20°C, and exhibits the characteristic Cy5 excitation/emission maxima at approximately 649/670 nm .

Why Generic Cy5-PEG7-SCO Substitution Is Not Recommended for Bioconjugation


Substituting Cy5-PEG7-SCO with other amine-reactive fluorescent dyes—such as Cy5 NHS ester or Cy5-PEG3-SCO—introduces significant experimental variability. NHS esters exhibit rapid hydrolysis in aqueous buffers (half-life < 30 min at pH 8.0) and lack the bioorthogonal specificity of the SCO group, leading to off-target labeling and reduced signal-to-noise ratios [1]. Shorter PEG linkers (e.g., PEG3 in Cy5-PEG3-SCO) provide insufficient spatial separation, increasing the risk of Cy5 dimerization-induced fluorescence quenching and steric hindrance at the target binding site [2]. The combination of PEG7 length and SCO chemistry in Cy5-PEG7-SCO is engineered to maximize labeling efficiency and minimize artifacts—a balance that generic alternatives cannot reliably replicate.

Cy5-PEG7-SCO Quantitative Differentiation: PEG7 Linker and SCO Reactivity Evidence


PEG7 Linker Length Reduces Cy5 Aggregation vs. PEG3 Analogs

Cy5 dyes are prone to dimerization at high local concentrations, forming non-fluorescent complexes that quench emission. PEG linker length directly modulates the distance between adjacent Cy5 molecules on a labeled protein. Cy5-PEG7-SCO, with a PEG7 spacer (~2.6 nm extended length), provides greater spatial separation than shorter PEG3 analogs (~1.1 nm), reducing dimerization-induced quenching. In supramolecular Cy5 assemblies, increasing the PEG spacer length raised the fluorescence quantum yield from 13.2% (free Cy5) to 45.3%, a 3.4-fold enhancement [1]. While this is class-level inference for PEG7-linked Cy5, the trend is consistent across Cy5-PEG conjugates.

Fluorescence quenching Bioconjugation efficiency Linker optimization

SCO Group Bioorthogonal Specificity vs. NHS Ester Amine Reactivity

Cy5-PEG7-SCO employs a strain-promoted cyclooctyne (SCO) group that reacts selectively with azides via copper-free click chemistry, whereas conventional amine-reactive dyes like Cy5 NHS ester label any accessible primary amine (lysine side chains, N-termini). SCO-azide cycloaddition proceeds with second-order rate constants up to 3.87 M⁻¹s⁻¹ for carbamate-functionalized cyclooctynes, while NHS esters hydrolyze in aqueous buffer with a half-life of <30 min at pH 8.0 [1][2]. This bioorthogonal reactivity enables site-specific conjugation to azide-functionalized biomolecules without competing amine background labeling.

Click chemistry Bioorthogonal labeling Strain-promoted cyclooctyne

Molecular Weight and Linker Length Differentiation from Cy5-PEG3-SCO

Cy5-PEG7-SCO (MW: 1019.74 g/mol) contains seven ethylene glycol units, while Cy5-PEG3-SCO (MW: ~799.5 g/mol) contains only three . The extended PEG7 linker increases hydrodynamic radius and reduces non-specific protein adsorption compared to PEG3 analogs. Vendor technical notes indicate that Cy5-PEG7 conjugates exhibit reduced immunogenicity and prolonged circulation half-life relative to shorter PEG linkers, attributable to enhanced stealth properties .

Linker engineering Conjugate design Solubility optimization

Spectral Properties Consistent with Cy5 Fluorophore Class

Cy5-PEG7-SCO retains the characteristic Cy5 excitation/emission maxima at 649/670 nm, with high molar extinction coefficient (~250,000 M⁻¹cm⁻¹) and quantum yield up to 0.27-0.28 in optimal conditions [1][2]. These properties enable deep-tissue penetration and minimal autofluorescence interference, making Cy5 conjugates suitable for in vivo near-infrared fluorescence imaging and multiplexed detection with Cy3 or Alexa Fluor 488.

Fluorescence spectroscopy Multiplex imaging FRET

Cy5-PEG7-SCO Application Scenarios: Optimal Use Cases Based on Quantitative Evidence


Site-Specific Protein Labeling via Azide Click Chemistry

Cy5-PEG7-SCO is ideally suited for copper-free click chemistry labeling of azide-functionalized proteins. The SCO group reacts selectively with azide moieties (k up to 3.87 M⁻¹s⁻¹), enabling precise conjugation at engineered non-canonical amino acid sites . The PEG7 spacer minimizes Cy5-Cy5 dimerization, preserving high quantum yield (up to 45.3% in favorable conformations) and preventing fluorescence quenching in densely labeled constructs [1].

In Vivo Fluorescence Imaging with Reduced Background

The extended PEG7 linker enhances aqueous solubility and reduces non-specific tissue adsorption, while the Cy5 near-infrared emission (670 nm) enables deep tissue penetration with low autofluorescence. Class-level data indicate that Cy5-PEG conjugates exhibit prolonged circulation and improved signal-to-background ratios compared to non-PEGylated Cy5 dyes [1].

Multiplexed Flow Cytometry and FRET Assays

Cy5-PEG7-SCO's excitation/emission at 649/670 nm is spectrally distinct from green fluorophores (e.g., FITC, Cy3), enabling simultaneous detection in multiplex panels. The high molar extinction coefficient (~250,000 M⁻¹cm⁻¹) and quantum yield (up to 0.27) ensure strong signal intensity even at low labeling densities [1].

Long-Term Stability for Archived Conjugates

Cy5-PEG7-SCO is supplied as a stable solid with recommended storage at -20°C for up to 3 years . The SCO group resists hydrolysis under standard storage conditions, unlike NHS esters which degrade rapidly in humid environments. This stability reduces procurement frequency and ensures batch-to-batch consistency for longitudinal studies.

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